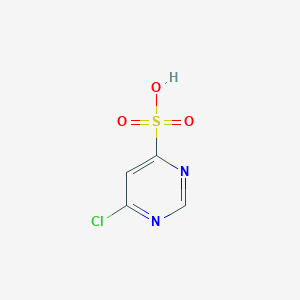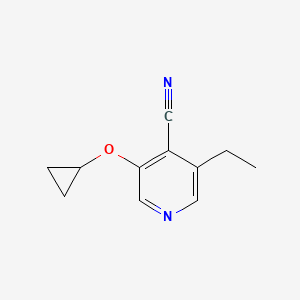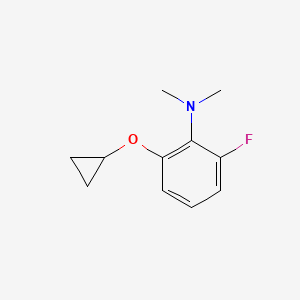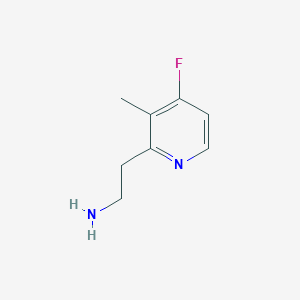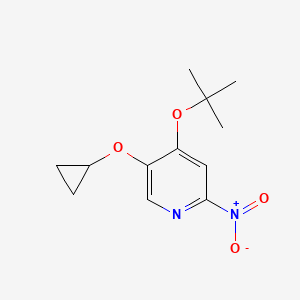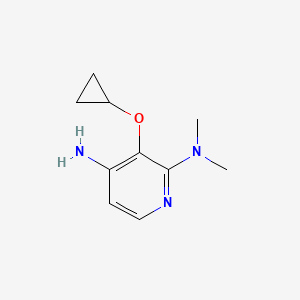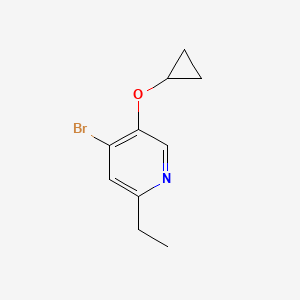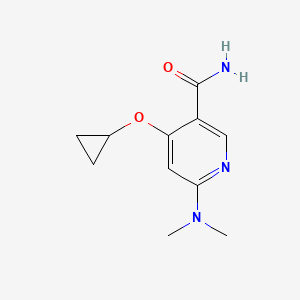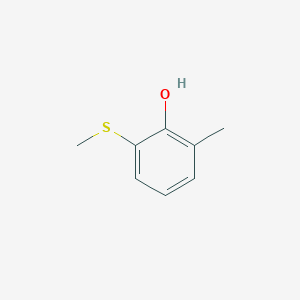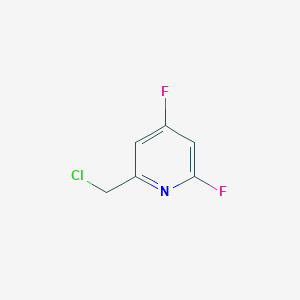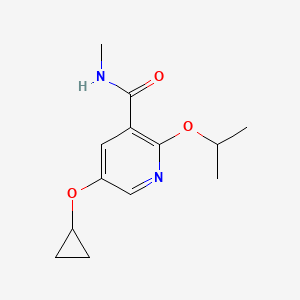
5-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol . This compound is primarily used in research and development settings and is known for its unique structural properties, which include a cyclopropoxy group and an isopropoxy group attached to a nicotinamide core .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide typically involves multiple steps, starting with the preparation of the nicotinamide core. The cyclopropoxy and isopropoxy groups are then introduced through specific reactions. Common reagents used in these synthetic routes include cyclopropyl bromide and isopropyl alcohol, which react under controlled conditions to form the desired product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy and isopropoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
5-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although it is not currently used in any approved medications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in biological systems, potentially affecting various biochemical pathways. detailed studies on its exact mechanism of action are still ongoing .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Cyclopropoxy-2-isopropyl-N,N-dimethylnicotinamide: Similar in structure but with different substituents on the nicotinamide core.
5-Cyclopropoxy-2-isopropyl-N-methylnicotinamide: A closely related compound with slight variations in its molecular structure.
Uniqueness
5-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide is unique due to its specific combination of cyclopropoxy and isopropoxy groups attached to the nicotinamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C13H18N2O3 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
5-cyclopropyloxy-N-methyl-2-propan-2-yloxypyridine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-8(2)17-13-11(12(16)14-3)6-10(7-15-13)18-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,14,16) |
Clé InChI |
PFLVSGWQZNMPHB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=N1)OC2CC2)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



